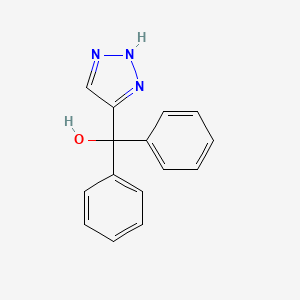

diphenyl(1H-1,2,3-triazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

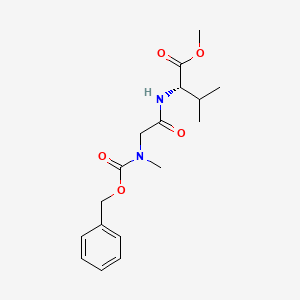

Diphenyl(1H-1,2,3-triazol-4-yl)methanol ist eine organische Verbindung mit der Summenformel C15H13N3O. Sie enthält einen Triazolring, einen fünfgliedrigen Ring mit drei Stickstoffatomen, der an eine Methanolgruppe und zwei Phenylringe gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diphenyl(1H-1,2,3-triazol-4-yl)methanol beinhaltet typischerweise die Cycloadditionsreaktion zwischen einem Azid und einem Alkin, bekannt als die Huisgen-1,3-dipolare Cycloaddition oder „Click-Chemie“. Diese Reaktion wird oft durch Kupfer(I)-Ionen katalysiert. Der allgemeine Syntheseweg lässt sich wie folgt zusammenfassen:

Herstellung des Azids: Das Azid-Vorläufer wird aus einem geeigneten Ausgangsmaterial, wie Anilin, durch Diazotierung gefolgt von Azidierung synthetisiert.

Herstellung des Alkines: Das Alkin-Vorläufer wird aus einem geeigneten Ausgangsmaterial, wie Phenylacetylen, hergestellt.

Cycloadditionsreaktion: Das Azid und das Alkin werden in Gegenwart eines Kupfer(I)-Katalysators umgesetzt, um den Triazolring zu bilden.

Reduktion: Die resultierende Triazolverbindung wird dann zu this compound reduziert.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, und die Prozesse werden oft automatisiert, um Konsistenz und Effizienz sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diphenyl(1H-1,2,3-triazol-4-yl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Phenylringe können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).

Hauptprodukte

Oxidation: Bildung von Diphenyl(1H-1,2,3-triazol-4-yl)keton.

Reduktion: Bildung von Diphenyl(1H-1,2,3-triazol-4-yl)methan.

Substitution: Bildung von bromierten oder nitrierten Derivaten von this compound.

Wissenschaftliche Forschungsanwendungen

Diphenyl(1H-1,2,3-triazol-4-yl)methanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Verwendung in der Arzneimittelentwicklung.

Industrie: Einsatz bei der Entwicklung neuer Materialien, wie Polymere und Beschichtungen, aufgrund seiner einzigartigen strukturellen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Triazolring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Phenylringe können ebenfalls zur Bindungsaffinität und -spezifität der Verbindung beitragen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of diphenyl(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl rings may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,3-Triazolderivate: Verbindungen wie 1,2,3-Triazol selbst und seine verschiedenen substituierten Derivate.

1,2,4-Triazolderivate: Verbindungen wie 1,2,4-Triazol und seine substituierten Derivate.

Einzigartigkeit

Diphenyl(1H-1,2,3-triazol-4-yl)methanol ist einzigartig durch das Vorhandensein sowohl von Phenylringen als auch dem Triazolring, die spezifische chemische und physikalische Eigenschaften verleihen. Seine strukturellen Merkmale machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen, die es von anderen Triazolderivaten abhebt.

Eigenschaften

Molekularformel |

C15H13N3O |

|---|---|

Molekulargewicht |

251.28 g/mol |

IUPAC-Name |

diphenyl(2H-triazol-4-yl)methanol |

InChI |

InChI=1S/C15H13N3O/c19-15(14-11-16-18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18) |

InChI-Schlüssel |

DOAAXYCBZJDQRJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNN=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)

![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)

![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)